Isotrifoliol
Description
Isotrifoliol (C₁₆H₁₀O₆) is a coumestan-derived compound primarily identified in soybean leaves (Glycine max) and licorice (Glycyrrhiza spp.) . Structurally distinct from glycycoumarin, this compound is characterized by a coumestan backbone with hydroxyl and methoxy substitutions, contributing to its bioactivity . It exhibits diverse pharmacological properties, including anti-inflammatory, anti-thrombotic, and anti-cancer effects. Key mechanisms involve suppression of TLR/NF-κB and TLR/MAPK signaling pathways, inhibition of pro-inflammatory mediators (e.g., NO, PGE₂, TNF-α), and modulation of cancer-related pathways (e.g., Wnt/β-catenin) .
Properties
IUPAC Name |
3,9-dihydroxy-1-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-20-11-5-8(18)6-12-14(11)15-13(16(19)22-12)9-3-2-7(17)4-10(9)21-15/h2-6,17-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUQDOJWGTPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C4=C(O3)C=C(C=C4)O)C(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329319-08-6 | |
| Record name | Isotrifoliol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329319086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTRIFOLIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529JR7020Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares isotrifoliol with structurally or functionally related compounds:
Key Differences and Overlaps
- Anti-inflammatory Activity: this compound outperforms coumestrol and phaseol in suppressing LPS-induced inflammatory mediators (e.g., NO, IL-6) via dual inhibition of TLR/NF-κB and TLR/MAPK pathways . Unlike glycycoumarin, this compound lacks estrogenic activity but shows stronger anti-thrombotic effects .
- Cancer-Related Effects: this compound enhances radiotherapy sensitivity and inhibits metastasis synergistically with apigenin or lupeol . Quercetin and kaempferol share anti-cancer properties but carry genotoxic risks at high doses, unlike this compound .
- Coumestrol’s estrogenic activity may limit its therapeutic use compared to this compound’s broader safety profile .
Data Tables
Table 1: Pharmacokinetic Comparison
| Parameter | This compound | Coumestrol | Quercetin |
|---|---|---|---|
| Bioavailability | Low (predicted) | Moderate | Low |
| Plasma Half-Life | 2–4 hours | 3–6 hours | 1–2 hours |
| Key Target Organs | Liver, Lungs | Liver | Systemic |
Table 2: Anti-Inflammatory Efficacy
| Compound | IC₅₀ (NO Inhibition) | IL-6 Reduction (%) | Reference |
|---|---|---|---|
| This compound | 15 µM | 65 | |
| Coumestrol | 25 µM | 40 | |
| Dexamethasone | 10 µM | 85 | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
